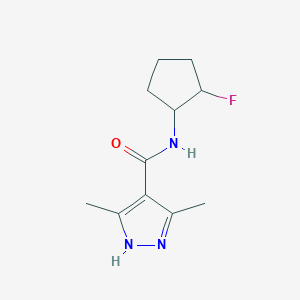
N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide (FCPC) is a small molecule that has been studied extensively for its potential applications in scientific research. FCPC has been shown to have a wide range of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.
作用機序
The mechanism of action of N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is not yet fully understood. However, it is believed that N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide works by inhibiting the release of inflammatory mediators such as cytokines, chemokines, and prostaglandins. Additionally, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to modulate the activity of several enzymes involved in the inflammatory cascade, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects, and is being studied for its potential use in the treatment of neuropathic pain. Additionally, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have anti-tumorigenic effects and is being studied for its potential use in cancer therapy. Furthermore, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have neuroprotective effects and is being studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate. Additionally, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide also has some limitations for lab experiments. It has a relatively short half-life, making it difficult to study long-term effects. Additionally, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has not yet been approved for use in humans, so its safety and efficacy in humans is not yet known.
将来の方向性
The potential future directions for N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide are numerous. Further research is needed to better understand its mechanism of action and its long-term effects. Additionally, further research is needed to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, further research is needed to explore its potential use in cancer therapy and its potential as an anti-inflammatory and analgesic agent. Finally, further research is needed to explore its potential use in the treatment of neuropathic pain.
合成法
The synthesis of N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide involves a multi-step process that begins with the reaction of 2-fluorocyclopentanone with ethyl isocyanoacetate to form ethyl 2-fluorocyclopentylcarbamate. This reaction is then followed by the addition of methylmagnesium bromide to the carbamate, resulting in the formation of the desired product, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide.
科学的研究の応用
N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments. N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects, and is being studied for its potential use in the treatment of neuropathic pain. Additionally, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have anti-tumorigenic effects and is being studied for its potential use in cancer therapy.
特性
IUPAC Name |
N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O/c1-6-10(7(2)15-14-6)11(16)13-9-5-3-4-8(9)12/h8-9H,3-5H2,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUJHLBYUIHRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NC2CCCC2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B6430368.png)
![5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B6430370.png)
![N-(2-fluorocyclopentyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6430377.png)
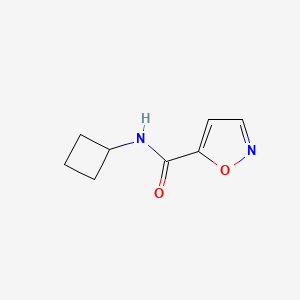
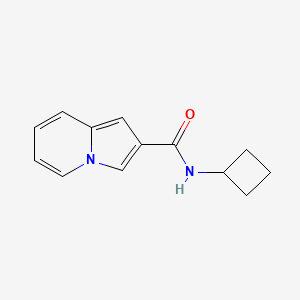
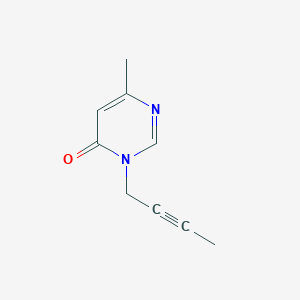
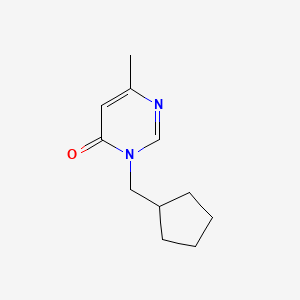
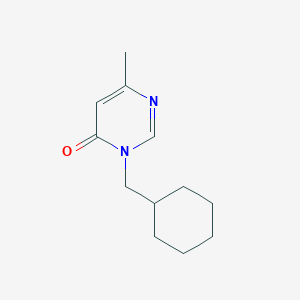
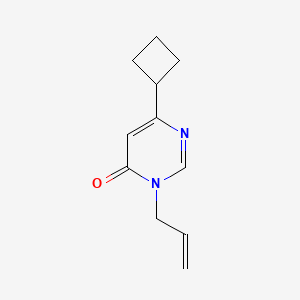
![4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430445.png)
![4-methyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430453.png)
![4-methyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430461.png)
![6-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6430465.png)
![2-(4-chlorophenyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B6430471.png)